molecular formula C10H7ClFNS B6228087 2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole CAS No. 1188043-08-4

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B6228087
CAS No.: 1188043-08-4
M. Wt: 227.69 g/mol
InChI Key: XEPZDQSOFIPGKD-UHFFFAOYSA-N
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Description

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with chlorine, fluorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoroaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for these transformations.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-phenyl-5-methyl-1,3-thiazole: Similar structure but lacks the fluorine atom.

    2-chloro-4-(3-chlorophenyl)-5-methyl-1,3-thiazole: Similar structure but has a chlorine atom instead of fluorine.

    2-chloro-4-(3-methylphenyl)-5-methyl-1,3-thiazole: Similar structure but has a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

Properties

CAS No.

1188043-08-4

Molecular Formula

C10H7ClFNS

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H7ClFNS/c1-6-9(13-10(11)14-6)7-3-2-4-8(12)5-7/h2-5H,1H3

InChI Key

XEPZDQSOFIPGKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C2=CC(=CC=C2)F

Purity

95

Origin of Product

United States

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